N6-Anisoyladenosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

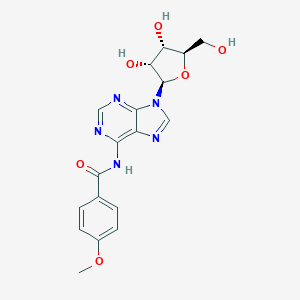

N6-Anisoyladenosine, also known as N6-(4-methoxybenzoyl)adenosine, is a chemical compound with the molecular formula C18H19N5O6 and a molecular weight of 401.38 g/mol This compound is a derivative of adenosine, where the adenosine molecule is modified by the addition of a 4-methoxybenzoyl group at the N6 position

Aplicaciones Científicas De Investigación

N6-Anisoyladenosine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its effects on cellular processes, including signal transduction and enzyme activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular and neurological disorders.

Mecanismo De Acción

- Role : It modulates various aspects of RNA function, including transcription, translation, processing, and metabolism .

- Regulation : The m6A modification process is dynamic and reversible. It involves three key factors:

Target of Action

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

N6-Anisoyladenosine is involved in various biochemical reactions It interacts with a range of enzymes, proteins, and other biomoleculesIt is known that N6-Anisoyladenosine, like its m6A counterpart, plays a crucial role in post-transcriptional regulation .

Cellular Effects

N6-Anisoyladenosine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, N6-Anisoyladenosine, similar to m6A, can alter the stability, splicing, and translation of RNA, thereby affecting gene expression .

Molecular Mechanism

The molecular mechanism of N6-Anisoyladenosine involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Anisoyladenosine can change over time. This includes its stability, degradation, and long-term effects on cellular function . Specific details about the temporal effects of N6-Anisoyladenosine in in vitro or in vivo studies are currently limited.

Dosage Effects in Animal Models

The effects of N6-Anisoyladenosine can vary with different dosages in animal models

Metabolic Pathways

N6-Anisoyladenosine is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

N6-Anisoyladenosine is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins, and can affect its localization or accumulation. Specific details about the transport and distribution of N6-Anisoyladenosine are currently limited.

Métodos De Preparación

The synthesis of N6-Anisoyladenosine typically involves the reaction of adenosine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Análisis De Reacciones Químicas

N6-Anisoyladenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the methoxy group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

N6-Anisoyladenosine can be compared with other adenosine derivatives such as:

N6-(4-Methoxybenzyl)adenosine: Similar in structure but with a benzyl group instead of a benzoyl group.

Adenosine phosphate: A phosphorylated form of adenosine used in various biochemical applications.

Acadesine: An adenosine analog with potential therapeutic applications in ischemic conditions.

The uniqueness of N6-Anisoyladenosine lies in its specific modification at the N6 position, which imparts distinct chemical and biological properties .

Actividad Biológica

N6-Anisoyladenosine, also known as N6-(4-methoxybenzoyl)adenosine, is a modified adenosine compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C18H19N5O6

- Molecular Weight : 401.38 g/mol

N6-Anisoyladenosine is characterized by a methoxybenzoyl group at the N6 position of the adenosine molecule, which influences its reactivity and biological interactions.

N6-Anisoyladenosine operates through several biological pathways:

- RNA Function Modulation : It plays a significant role in RNA metabolism, affecting transcription, translation, and processing. The compound is involved in the dynamic and reversible m6A modification process, which is crucial for post-transcriptional regulation.

- Cell Signaling Pathways : The compound influences various signaling pathways, impacting gene expression and cellular metabolism. Its ability to bind with specific biomolecules allows it to activate or inhibit enzymes involved in these pathways.

- Interaction with Enzymes : N6-Anisoyladenosine can interact with enzymes such as adenosine kinase, which is vital for nucleotide metabolism. This interaction can lead to selective toxicity in certain cell types, particularly those infected by parasites like Toxoplasma gondii .

Cellular Effects

N6-Anisoyladenosine has demonstrated significant effects on various cell types:

- Influence on Cell Proliferation : Studies indicate that it can modulate cell growth and proliferation rates, depending on concentration and exposure time.

- Toxicity Profiles : In animal models, varying dosages of N6-Anisoyladenosine have shown differential toxicity levels, suggesting a need for careful dosage management in therapeutic applications.

Research Findings

Several studies have highlighted the biological activity of N6-Anisoyladenosine:

- Antiparasitic Activity : Research indicates that N6-Anisoyladenosine exhibits selective toxicity against T. gondii, making it a candidate for developing antiparasitic therapies .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in purine metabolism, leading to altered cellular energy states and potential therapeutic benefits in metabolic disorders .

1. Antiparasitic Efficacy

In a controlled laboratory setting, N6-Anisoyladenosine was tested against T. gondii. The compound exhibited a dose-dependent inhibitory effect on parasite growth with a half-maximal inhibitory concentration (IC50) of approximately 10 μM. Importantly, doses up to 100 μM did not exhibit significant toxicity towards uninfected host cells .

2. Cellular Signaling Modulation

A study investigated the effects of N6-Anisoyladenosine on human fibroblast cells. Results indicated that treatment with the compound led to altered expression levels of genes involved in inflammation and apoptosis pathways, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| N6-(4-Methoxybenzyl)adenosine | Benzyl group at N6 | Similar signaling modulation |

| Acadesine | Phosphorylated adenosine | Cardioprotective effects |

| 6-Nitrobenzylthioinosine | Thioether substitution | Selective toxicity against T. gondii |

N6-Anisoyladenosine's unique structural modifications provide distinct chemical properties compared to other adenosine derivatives, enhancing its biological activity and therapeutic potential.

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLBCYELIMFHS-XWXWGSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of N6-Anisoyladenosine monohydrate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for N6-Anisoyladenosine monohydrate as C18H19N5O6. H2O [].

Q2: Can you describe the key structural features of N6-Anisoyladenosine based on the abstract?

A2: The research paper highlights several key structural characteristics of N6-Anisoyladenosine []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.